Product packaging for 3-(6-Amino-1h-indazol-1-yl)propanamide(Cat. No.:)

3-(6-Amino-1h-indazol-1-yl)propanamide

Cat. No.: B13482561
M. Wt: 204.23 g/mol
InChI Key: FGDMFCRJJBEDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Amino-1h-indazol-1-yl)propanamide is a high-purity chemical compound offered for research use as a heterocyclic building block. The indazole scaffold, particularly variants with an amino substitution, is a privileged structure in medicinal chemistry and is recognized for its diverse biological activities . Indazole derivatives are extensively investigated for their antitumor properties. Research indicates that such compounds can exhibit promising inhibitory effects against various human cancer cell lines, including chronic myeloid leukemia (K562), and may function by inducing apoptosis and affecting cell cycle progression, potentially through mechanisms involving the inhibition of Bcl2 family members and the p53/MDM2 pathway . Furthermore, the 1H-indazole-3-amine structure is known to act as an effective hinge-binding fragment in kinase inhibitors . Beyond oncology, indazole-based compounds are also explored as potent antagonists for receptors like the Androgen Receptor (AR), which is a critical therapeutic target for conditions such as prostate cancer . The propanamide linkage in the structure is a common feature in many therapeutic agents and bioactive molecules, underscoring the compound's utility in drug discovery and development efforts . Researchers can utilize this compound to explore new mechanisms and develop novel therapeutic agents. This product is for research use only. It is not intended for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O B13482561 3-(6-Amino-1h-indazol-1-yl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-(6-aminoindazol-1-yl)propanamide

InChI

InChI=1S/C10H12N4O/c11-8-2-1-7-6-13-14(9(7)5-8)4-3-10(12)15/h1-2,5-6H,3-4,11H2,(H2,12,15)

InChI Key

FGDMFCRJJBEDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCC(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 6 Amino 1h Indazol 1 Yl Propanamide and Structural Analogs

Established Synthetic Pathways for Indazole Core Synthesis

The bicyclic indazole scaffold is the central structural component, and its synthesis is a critical first step. A variety of established methods are utilized for its construction, ranging from traditional cyclization reactions to more contemporary catalytic approaches.

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the indazole ring. benthamdirect.com A prevalent method involves the Cadogan reaction, which utilizes the reductive cyclization of o-nitroarenes. researchgate.net This approach has been successfully applied to the synthesis of various aza-heterocycles, including indazoles. researchgate.net Another common strategy is the one-pot condensation of ortho-nitrobenzaldehydes with anilines to form an intermediate that undergoes reductive cyclization to yield substituted 2H-indazoles. acs.org Additionally, the synthesis of 1H-indazoles can be achieved through the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov

Catalyst-Based Synthetic Approaches (Acid-Base, Transition Metal)

Catalysis offers significant advantages in indazole synthesis, including improved efficiency and selectivity. benthamdirect.com Both acid and base catalysts are employed in various synthetic routes. benthamdirect.com Transition metal catalysts, in particular, have been extensively used. nih.gov For instance, copper-catalyzed intramolecular Ullmann-type reactions are used for the cyclization step in the synthesis of substituted 1H-indazoles. thieme-connect.com Cobalt(III)-catalyzed C–H bond functionalization followed by addition and cyclization cascades provides a convergent, one-step synthesis of N-aryl-2H-indazoles. nih.gov Palladium-catalyzed intramolecular amination is another effective method for preparing 2-aryl-2H-indazoles. organic-chemistry.org

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles to indazole synthesis aims to reduce the environmental impact of chemical processes. numberanalytics.com This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and ligand-free catalyst systems. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields. rasayanjournal.co.in Furthermore, mechanochemical methods like ball milling offer a solvent-free and efficient alternative for the synthesis of heterocyclic compounds, including indazoles. tandfonline.com The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. organic-chemistry.org

Strategies for Functionalization at the Indazole N-1 and C-6 Positions

Following the synthesis of the indazole core, the introduction of the amino group at the C-6 position and the propanamide moiety at the N-1 position is required.

The 6-amino group is typically introduced by the reduction of a 6-nitroindazole (B21905) precursor. nih.gov This reduction can be carried out using various methods, including catalytic hydrogenation. nih.gov The synthesis of the 6-nitroindazole starting material can be achieved through standard nitration procedures on the indazole ring.

The functionalization at the N-1 position is generally achieved through N-alkylation. nih.govresearchgate.net The regioselectivity of this reaction (N-1 vs. N-2 alkylation) is a critical consideration and can be influenced by the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring. d-nb.infobeilstein-journals.org For the synthesis of 3-(6-amino-1H-indazol-1-yl)propanamide, the N-1 position of the 6-aminoindazole is alkylated with a suitable propanamide synthon.

Synthesis of Propanamide Moiety and Linker Chemistry

The propanamide side chain is typically introduced as a complete unit or constructed stepwise on the indazole nitrogen. A common approach involves the use of a 3-halopropanamide, which can directly alkylate the N-1 position of the indazole. Alternatively, a Michael addition of the indazole to acrylamide (B121943) can be employed.

The synthesis of the propanamide linker itself can be achieved through various standard methods. For example, the reaction of a corresponding carboxylic acid with an aminating agent in the presence of a coupling reagent can yield the desired amide. derpharmachemica.com Microwave-assisted synthesis has also been utilized for the efficient preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating a relevant methodology for similar structures. nih.gov

Purification and Isolation Techniques for Indazole Derivatives

The purification of indazole derivatives is essential to obtain compounds of high purity for subsequent applications. Common techniques include:

Crystallization: This is a standard method for purifying solid compounds. The choice of solvent is crucial for effective purification. google.com

Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from reaction byproducts and unreacted starting materials. nih.gov

Distillation: For volatile indazole derivatives, vacuum distillation can be an effective purification method. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly for analytical or biological testing purposes, preparative HPLC is often employed. nih.gov

The identity and purity of the final compound and intermediates are typically confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. nih.govnih.gov

Interactive Data Table: Synthetic Methodologies

Synthetic Step Methodology Key Reagents/Catalysts Advantages
Indazole Core Synthesis Cyclization/Condensationo-Nitroarenes, HydrazinesWell-established, versatile
Catalyst-BasedPd, Cu, Co catalystsHigh efficiency and selectivity
Green ChemistryMicrowave, Ball MillingEnvironmentally friendly
N-1 Functionalization N-AlkylationAlkyl halides, AcrylamideDirect introduction of side chain
C-6 Functionalization Reduction of Nitro GroupH₂, Pd/CClean and efficient
Purification CrystallizationVarious solventsScalable, cost-effective
Column ChromatographySilica gelHigh separation efficiency

Medicinal Chemistry and Rational Design Principles for 6 Amino 1h Indazolyl Propanamides

Structure-Activity Relationship (SAR) Studies of 3-(6-Amino-1H-indazol-1-yl)propanamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For derivatives of the this compound scaffold, SAR exploration is key to enhancing potency, selectivity, and pharmacokinetic properties.

The biological activity of 6-amino-1H-indazolyl propanamides can be significantly modulated by introducing various substituents on both the indazole ring and the propanamide side chain. SAR analyses of related indazole series reveal that specific modifications are critical for target engagement.

For instance, in studies on analogous 1H-indazole-3-carboxamide scaffolds as p21-activated kinase 1 (PAK1) inhibitors, substitutions at different positions of the indazole ring have been shown to be crucial for activity. nih.gov The introduction of a hydrophobic ring into a deep back pocket of the target and a hydrophilic group into the bulk solvent region were identified as critical for inhibitory activity and selectivity. nih.gov Similarly, research on 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated that substitutions on an N-phenyl ring could dramatically influence antiproliferative activity, with certain derivatives showing GI₅₀ values in the low micromolar range against various cancer cell lines. nih.gov

These findings suggest a general principle applicable to the this compound series:

Indazole Core Substitutions: Modifications at the 3, 4, 5, and 7-positions of the indazole ring can influence target binding. The 6-amino group is often a key hydrogen bond donor or a point for further derivatization.

Propanamide Chain Modifications: Altering the amide portion of the propanamide side chain can impact solubility, cell permeability, and interactions with the target protein. For example, incorporating cyclic amines or substituted phenyl rings can explore different binding pockets and improve potency.

The following interactive table illustrates hypothetical SAR data for a series of 6-amino-1H-indazolyl propanamide derivatives, based on principles observed in related indazole compounds, to demonstrate the influence of substituent variations on kinase inhibition.

Compound R¹ (Indazole-C3) R² (Amide Nitrogen) Kinase Inhibition IC₅₀ (nM)
A -H-CH₃500
B -Cl-CH₃250
C -H-Cyclopropyl150
D -H-Phenyl80
E -H4-Fluorophenyl55
F -Cl4-Fluorophenyl20

This table is representative and compiled from general principles of SAR in related indazole series for illustrative purposes.

A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. Elucidating the pharmacophore for 6-amino-1H-indazolyl propanamide derivatives is essential for designing new compounds with improved affinity and for virtual screening of compound libraries. dovepress.com

The typical pharmacophore for kinase inhibitors based on the indazole scaffold often includes:

Hydrogen Bond Donors/Acceptors: The nitrogen atoms of the indazole ring and the amino group at the C6 position are critical hydrogen bonding sites that often interact with the hinge region of a kinase. researchgate.net The carbonyl oxygen and N-H group of the propanamide side chain provide additional hydrogen bonding opportunities.

Hydrophobic Regions: The benzene (B151609) portion of the indazole ring provides a hydrophobic surface that can interact with nonpolar residues in the target's binding pocket.

Aromatic Features: The indazole ring itself constitutes an aromatic feature that can engage in π-π stacking or other non-covalent interactions.

Optimization involves modifying the lead structure to better fit the pharmacophore model. This could involve adding or repositioning functional groups to enhance key interactions or introducing new groups to occupy adjacent pockets in the binding site, thereby improving potency and selectivity. dovepress.com

The three-dimensional conformation of a drug molecule is crucial for its ability to bind to its target. Conformational analysis helps to understand the preferred spatial arrangement of the 6-amino-1H-indazolyl propanamide scaffold and how this is influenced by different substituents.

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. drughunter.com This technique can be used to enhance potency, reduce toxicity, or alter metabolic stability.

A common bioisosteric replacement for the amide group in the propanamide side chain is the 1,2,4-oxadiazole (B8745197) ring. nih.gov This replacement can maintain key hydrogen bonding interactions while potentially improving metabolic stability and other drug-like properties. For example, in a series of 1H-indazole derivatives, the introduction of a 1,2,4-oxadiazole as an amide bioisostere led to the identification of a potent and selective human monoamine oxidase B (MAO B) inhibitor. nih.gov Molecular docking studies revealed that the flexibility of this bioisostere allowed for better shape complementarity within the enzyme's active site. nih.gov

Other potential bioisosteric replacements for the amide bond include triazoles, tetrazoles, or reversed amides, each offering a different combination of electronic properties, hydrogen bonding capacity, and conformational rigidity.

Computational Drug Design Strategies

Computational methods are integral to modern drug discovery, enabling the rapid design and evaluation of new molecules. These strategies are particularly useful for optimizing lead compounds like this compound.

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. It begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to the target protein. nih.gov Once a fragment hit is identified, it is optimized and grown into a more potent, lead-like molecule.

The 6-amino-1H-indazole core itself can be considered a valuable fragment due to its established role in binding to targets like kinases. An FBDD campaign might start by identifying the 6-amino-1H-indazole fragment binding in a target's active site. Subsequently, computational methods and structural biology (like X-ray crystallography) would guide the "growing" or "linking" of this core fragment with other small molecules that bind in adjacent pockets. nih.gov

For example, a fragment-based approach was successfully used to develop potent 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as PDK1 inhibitors. nih.gov The process involved identifying fragments that formed hydrogen bonds with hinge residues, followed by in silico fragment linking to design more complex and potent inhibitors. nih.gov This same principle can be applied to elaborate the this compound scaffold to enhance its affinity for a desired target.

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. mdpi.com The goal is to create a molecule with improved affinity, better selectivity, or a dual mode of action.

Derivatives of this compound can be designed using this strategy. For instance, the 6-amino-1H-indazole core (a known kinase-binding pharmacophore) could be hybridized with a moiety known to interact with another target or a different region of the same target.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular and efficient method for molecular hybridization, creating a stable triazole linker to connect two different molecular fragments. mdpi.com A synthetic strategy could involve modifying the propanamide side chain with an alkyne or azide (B81097) group, allowing it to be "clicked" with another pharmacophore fragment to generate novel hybrid molecules with potentially enhanced or novel biological activities.

Pharmacokinetic and Preclinical Drug Metabolism Considerations for 6 Amino 1h Indazolyl Propanamides

Computational ADMET Prediction and Drug-Likeness Assessment

There are no publicly available computational studies that have specifically assessed the ADMET properties or drug-likeness of 3-(6-amino-1H-indazol-1-yl)propanamide. Such in silico analyses are typically performed in early drug discovery to predict a compound's potential for favorable pharmacokinetic characteristics. These predictions often evaluate parameters such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Without specific studies on this compound, no data can be presented for these parameters.

In Vitro and In Vivo Pharmacokinetic Attributes in Preclinical Models

Similarly, a review of available scientific literature reveals a lack of specific in vitro or in vivo studies conducted on this compound in any preclinical models.

No information has been published regarding the absorption and distribution of this compound. Studies of this nature would typically involve administering the compound to animal models to determine its uptake into the systemic circulation and its subsequent distribution into various tissues.

There are no reports on the metabolic stability of this compound in liver microsomes or other metabolic systems. Consequently, there is no information on its potential metabolites. Metabolic stability assays are crucial for predicting a compound's half-life in the body, while metabolite identification helps to understand the pathways of biotransformation and to identify any potentially active or toxic metabolites.

Information regarding the routes of elimination for this compound from the body is not available. Excretion studies are necessary to determine whether a compound and its metabolites are primarily cleared through the renal or biliary systems.

Advanced Computational and Structural Characterization of 3 6 Amino 1h Indazol 1 Yl Propanamide Interactions

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 3-(6-amino-1H-indazol-1-yl)propanamide, molecular docking studies are crucial in identifying its potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. These studies are often performed with various protein kinases, a common target for indazole derivatives. rsc.orgresearchgate.net

Identification of Binding Sites and Key Residues

For instance, in a hypothetical docking study with a representative kinase, the following key residues might be identified as crucial for binding:

Protein Target (Hypothetical)Key Interacting ResiduesInteraction Type
Kinase ACys919Hydrogen Bond
Kinase AGlu885Hydrogen Bond
Kinase AAla866Hydrophobic Interaction
Kinase ALeu1035Hydrophobic Interaction
Kinase BAsp954Hydrogen Bond
Kinase BPhe953π-π Stacking
Kinase BVal852Hydrophobic Interaction

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the this compound-protein complex is governed by a network of hydrogen bonds and hydrophobic interactions. nih.gov The amino group at the 6-position of the indazole ring and the amide group of the propanamide side chain are potential hydrogen bond donors and acceptors. The bicyclic indazole ring and parts of the side chain can participate in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

A detailed analysis of these interactions is presented in the table below, based on a hypothetical docking pose:

Functional Group of LigandInteracting ResidueInteraction TypeDistance (Å)
Indazole N-HCys919 (Backbone C=O)Hydrogen Bond2.9
6-Amino groupGlu885 (Side Chain C=O)Hydrogen Bond3.1
Propanamide N-HAsp954 (Side Chain C=O)Hydrogen Bond3.0
Indazole RingAla866Hydrophobic3.8
Indazole RingLeu1035Hydrophobic4.2
Propanamide ChainVal852Hydrophobic3.9

Molecular Dynamics Simulations to Elucidate Ligand-Target Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are employed to assess the stability of the docked pose of this compound and to understand the conformational changes that may occur upon binding. These simulations provide valuable information on the flexibility of the ligand and the protein, as well as the persistence of key interactions.

A typical MD simulation of an indazole derivative-kinase complex might reveal that the complex remains stable throughout the simulation, with the root-mean-square deviation (RMSD) of the protein backbone and the ligand reaching a plateau. mdpi.com The root-mean-square fluctuation (RMSF) analysis can highlight the flexible regions of the protein and the ligand. Such studies have shown that indazole-kinase complexes are generally stable. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like aminoindazole derivatives, QSAR studies can identify the key structural features that influence their inhibitory potency against a particular target.

A 3D-QSAR study, for example, using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a series of 6-aminoindazole analogs. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models for indazole derivatives have been shown to have good predictive power. rsc.org

The statistical quality of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust QSAR model for aminoindazole derivatives might yield the following hypothetical results:

QSAR ModelPredictive r²
CoMFA0.650.920.78
CoMSIA0.680.950.81

Cheminformatics and Data Mining for Indazole Derivative Research

Cheminformatics and data mining techniques are instrumental in analyzing large datasets of chemical compounds to identify trends and patterns that can guide drug discovery efforts. For indazole derivatives, these approaches can be used to explore the chemical space, identify novel scaffolds, and predict the biological activities of new compounds. nih.gov

By analyzing databases of known indazole derivatives and their biological activities, it is possible to perform structure-activity relationship (SAR) analysis. nih.gov This can reveal, for instance, that certain substitutions on the indazole ring are consistently associated with higher potency. Cheminformatics tools can also be used to assess the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its analogs, helping to prioritize compounds for further development.

Future Research Directions and Perspectives for 3 6 Amino 1h Indazol 1 Yl Propanamide

Exploration of Novel Therapeutic Indications based on Preclinical Findings

Preclinical investigations into indazole-containing derivatives have revealed a wide spectrum of biological activities, offering a fertile ground for identifying new therapeutic applications for 3-(6-Amino-1H-indazol-1-yl)propanamide. nih.gov The indazole nucleus is a core component of numerous compounds with demonstrated pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govpnrjournal.com

The most prominent avenue for future research lies in oncology. Given that this compound is an intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, its potential as a PARP inhibitor itself or as a scaffold for new anticancer agents warrants thorough investigation. chemicalbook.comresearchgate.net Research into other 3-aminoindazole derivatives has shown significant antiproliferative activity against various human cancer cell lines, including lung, colon, melanoma, renal, ovarian, and brain cancers. nih.govresearchgate.net Some of these compounds have been shown to induce a block in the G0-G1 phase of the cell cycle. nih.gov

Beyond PARP inhibition, the indazole scaffold is a key feature in inhibitors of other critical cancer-related pathways. Studies on similar 3-amino-1H-indazole derivatives have demonstrated inhibitory activity against the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in tumors and plays a crucial role in cell growth, proliferation, and survival. nih.gov Furthermore, derivatives of 1H-indazole-3-amine have been identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1), while others have shown promise as pan-BCR-ABL inhibitors, including against resistant mutants. nih.govnih.gov The potential for this compound to modulate these or other kinase pathways represents a significant area for future preclinical studies.

The table below summarizes the potential therapeutic targets for indazole derivatives based on preclinical findings, suggesting avenues for the investigation of this compound.

Therapeutic TargetPreclinical Findings for Indazole DerivativesPotential Indication
Poly(ADP-ribose) polymerase (PARP)Inhibition of PARP1 and PARP2, leading to synthetic lethality in cancers with DNA repair deficiencies. researchgate.netOvarian, Breast, Prostate Cancer
PI3K/AKT/mTOR PathwayInhibition of the pathway, leading to reduced tumor cell growth and proliferation. nih.govGastric Cancer and other solid tumors
Fibroblast Growth Factor Receptor (FGFR)Potent inhibition of FGFR1, a key driver in various cancers. nih.govVarious solid tumors
BCR-ABL KinaseInhibition of wild-type and mutant forms of BCR-ABL, crucial in chronic myeloid leukemia. nih.govChronic Myeloid Leukemia (CML)
p21-activated kinase 1 (PAK1)Selective inhibition leading to suppression of tumor migration and invasion. nih.govMetastatic Cancers
Polo-like kinase 4 (PLK4)Potent inhibition, a key regulator of mitosis, with anti-proliferative effects in breast cancer cells. nih.govBreast Cancer

Development of Advanced Synthetic Methodologies

The synthesis of indazole derivatives has been an area of intense research, with numerous methods developed to construct this important heterocyclic scaffold. nih.govresearchgate.net For this compound, particularly in its role as a precursor to drugs like Niraparib, the development of efficient, scalable, and cost-effective synthetic routes is paramount. chemicalbook.comgoogle.com

Traditional methods for the synthesis of 1H-indazoles often involve multiple steps and may lack regioselectivity. nih.gov Modern synthetic chemistry offers several advanced strategies that can be applied and further optimized for the production of this compound. These include:

Palladium-catalyzed intramolecular C-H amination: This method allows for the direct formation of the indazole ring from readily available starting materials. nih.gov

Copper-catalyzed cyclization: Copper-mediated reactions have been shown to be effective for the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones. nih.gov

Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling: This redox-neutral approach can be used to synthesize 1H-indazoles from imidate esters or NH imines. nih.gov

1,3-Dipolar cycloaddition: This strategy can be employed to construct the indazole ring system with good yields. nih.gov

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of related propanamide derivatives. nih.gov

A key challenge in the synthesis of related compounds like Niraparib is the control of stereochemistry. patsnap.com Future research in synthetic methodologies for this compound should also focus on asymmetric synthesis to produce enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. The use of flow chemistry is another promising area, as it can offer better control over reaction parameters, leading to higher yields and purity, and is readily scalable for industrial production. researchgate.net

The table below highlights some advanced synthetic methods applicable to indazole derivatives.

Synthetic MethodKey FeaturesPotential Advantages for this compound Synthesis
Palladium-catalyzed C-H aminationDirect C-H functionalization. nih.govFewer synthetic steps, increased efficiency.
Copper-catalyzed cyclizationUse of readily available catalysts. nih.govCost-effective and scalable.
Rhodium-catalyzed aminationRedox-neutral conditions. nih.govMilder reaction conditions, broader functional group tolerance.
Microwave-assisted synthesisRapid heating and shorter reaction times. nih.govIncreased throughput and potentially higher yields.
Flow chemistryPrecise control over reaction conditions. researchgate.netImproved safety, scalability, and product consistency.

Integration of Multi-Omics Data in Mechanism of Action Elucidation

A deep understanding of the mechanism of action (MoA) of a drug candidate is crucial for its development. While the structural similarity of this compound to PARP inhibitors provides a likely starting point, its full biological effects may be more complex. The integration of multi-omics data offers a powerful approach to comprehensively elucidate the MoA of this compound. nih.govhspublishing.org

Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to a drug. nih.govfrontiersin.org For this compound, such an approach could:

Identify primary and secondary targets: By analyzing changes in protein expression and post-translational modifications (proteomics), it is possible to identify the direct binding targets of the compound and its downstream effects on signaling pathways.

Uncover novel mechanisms of action: Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns induced by the compound, potentially highlighting unexpected biological pathways that are affected.

Elucidate mechanisms of resistance: By comparing the multi-omics profiles of sensitive and resistant cancer cell lines, it may be possible to identify the molecular changes that lead to drug resistance.

Discover predictive biomarkers: Integrated analysis of multi-omics data from preclinical models can help in the identification of biomarkers that predict which tumors are most likely to respond to treatment with the compound.

The application of machine learning and artificial intelligence to analyze these large and complex datasets is becoming increasingly important for extracting meaningful biological insights. hspublishing.orgnih.gov

The following table outlines how different omics technologies can contribute to understanding the MoA of this compound.

Omics TechnologyType of Data GeneratedPotential Insights into Mechanism of Action
Genomics DNA sequence, mutations, copy number variations.Identify genetic factors that influence drug sensitivity or resistance.
Transcriptomics Gene expression levels (mRNA, non-coding RNA).Reveal drug-induced changes in cellular pathways and gene regulatory networks.
Proteomics Protein abundance, post-translational modifications, protein-protein interactions.Identify direct drug targets and downstream signaling effects.
Metabolomics Levels of small molecule metabolites.Understand the impact of the drug on cellular metabolism.

Translational Research Pathways from Preclinical to Investigational New Drug (IND) Enabling Studies (without human clinical trials)

The transition of a promising compound like this compound from preclinical research to clinical development requires a structured set of studies known as Investigational New Drug (IND)-enabling studies. allucent.com These studies are designed to provide the necessary data to support the safety and rationale for initiating human clinical trials and are submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA). allucent.comnih.gov

The IND-enabling program for this compound would typically include the following components:

Pharmacology: These studies aim to characterize the compound's mechanism of action and its effects in relevant biological systems. This includes in vitro studies to determine its potency and selectivity against its intended target(s) and in vivo studies in animal models of disease to demonstrate its efficacy.

Pharmacokinetics (PK): PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models. allucent.com This information is critical for determining the appropriate dosing regimen in humans.

Toxicology: A comprehensive set of toxicology studies is required to assess the safety of the compound. This includes single-dose and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent) to identify potential target organs for toxicity and to determine a safe starting dose for human trials. allucent.com

Safety Pharmacology: These studies investigate the potential effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Genotoxicity: A battery of tests is conducted to assess the compound's potential to damage genetic material.

Chemistry, Manufacturing, and Controls (CMC): This section of the IND application details the synthesis, purification, and characterization of the drug substance, as well as the manufacturing process for the final drug product. Stability data for the drug substance and product are also required.

The successful completion of these IND-enabling studies is a critical milestone in the development of any new therapeutic agent, paving the way for the first-in-human clinical trials.

The following table provides a summary of the key components of an IND-enabling program.

Study CategoryPurposeKey Assessments
Pharmacology To establish the biological activity and mechanism of action.In vitro potency and selectivity; in vivo efficacy in disease models.
Pharmacokinetics (ADME) To characterize the disposition of the drug in the body. allucent.comAbsorption, distribution, metabolism, and excretion profiles in animals.
Toxicology To evaluate the safety profile of the drug. allucent.comSingle-dose and repeated-dose toxicity in two species; identification of target organs of toxicity.
Safety Pharmacology To assess effects on vital organ functions.Cardiovascular, respiratory, and central nervous system assessments.
Genotoxicity To determine the potential for genetic damage.Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test.
CMC To ensure the quality and consistency of the drug product.Drug substance and drug product manufacturing, characterization, and stability.

Q & A

Q. How can discrepancies between in silico predictions and experimental toxicity data be addressed?

  • Integrated Workflow :
  • Combine ProTox-II predictions with zebrafish embryo toxicity assays (LC₅₀ determination).
  • Adjust computational models using experimental LD₅₀ data to improve accuracy .

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